N2-cyclohexyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine

physicochemical property drug-likeness lipophilicity

N2-cyclohexyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine (CAS 714246-68-1, PubChem CID is a fully substituted 5-nitropyrimidine-2,4-diamine derivative bearing a cyclohexylamino group at N2 and a 2,6-dimethylmorpholino substituent at C6. This scaffold is a privileged motif in kinase inhibitor design, appearing in patent filings targeting PKC-theta and other kinases.

Molecular Formula C16H26N6O3
Molecular Weight 350.423
CAS No. 714246-68-1
Cat. No. B2800104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-cyclohexyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine
CAS714246-68-1
Molecular FormulaC16H26N6O3
Molecular Weight350.423
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=NC(=NC(=C2[N+](=O)[O-])N)NC3CCCCC3
InChIInChI=1S/C16H26N6O3/c1-10-8-21(9-11(2)25-10)15-13(22(23)24)14(17)19-16(20-15)18-12-6-4-3-5-7-12/h10-12H,3-9H2,1-2H3,(H3,17,18,19,20)
InChIKeyQUZSTUAYGZBXHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N2-cyclohexyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine (CAS 714246-68-1): Core Chemical Identity and Baseline Characteristics


N2-cyclohexyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine (CAS 714246-68-1, PubChem CID 3523782) is a fully substituted 5-nitropyrimidine-2,4-diamine derivative bearing a cyclohexylamino group at N2 and a 2,6-dimethylmorpholino substituent at C6 [1]. This scaffold is a privileged motif in kinase inhibitor design, appearing in patent filings targeting PKC-theta and other kinases [2]. The compound has a molecular formula of C16H26N6O3, a molecular weight of 350.42 g/mol, a computed XLogP3-AA of 3.3, two hydrogen-bond donors, and eight hydrogen-bond acceptors [1].

Why Generic 5-Nitropyrimidine-2,4-diamine Analogs Cannot Reliably Replace N2-cyclohexyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine


The N2-cyclohexyl and C6-(2,6-dimethylmorpholino) substituents create a unique steric and electronic environment that cannot be recapitulated by other 5-nitropyrimidine-2,4-diamine derivatives. Patent filings demonstrate that even minor alterations to the N2-aryl/cycloalkyl or C4/C6-amino substituents profoundly shift kinase selectivity profiles [1]. Published structure–activity relationship (SAR) studies on analogous scaffolds confirm that the nature of the C6 amine directly dictates antiproliferative potency and cell-cycle arrest phenotype [2]. Consequently, substituting a different 5-nitropyrimidine-2,4-diamine analog without matching these exact substitution features risks loss of the intended target engagement, altered off-target liability, and non-overlapping biological outcome.

N2-cyclohexyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine (CAS 714246-68-1): Quantified Differentiation Evidence


Physicochemical Differentiation from 2,4-Diamino-5-nitropyrimidine Core Scaffold

The N2-cyclohexyl and C6-(2,6-dimethylmorpholino) groups substantially increase lipophilicity and modulate hydrogen-bonding capacity relative to the unsubstituted 2,4-diamino-5-nitropyrimidine core (CAS 18620-73-0). Specifically, the target compound exhibits a computed XLogP3-AA of 3.3, compared to -0.2 for the core scaffold, and rotatable bond count of 3 versus 0 [1]. These values place the compound closer to the favorable central nervous system multiparameter optimization (CNS MPO) space while the core scaffold does not.

physicochemical property drug-likeness lipophilicity

PKC-theta Inhibitory Structural Class: Differentiation from Non-Morpholino Pyrimidines

CA2514612A1 claims a genus of 2,4-diaminopyrimidine derivatives as PKC-theta inhibitors [1]. Within this genus, the presence of a 2,6-dimethylmorpholino group at the pyrimidine C6 position (as in the target compound) is structurally distinct from the N2-phenyl, N2-benzyl, or N2-heteroarylmethyl analogs that dominate the exemplified compounds. Although the patent does not provide isolated PKC-theta IC50 data for the exact CAS 714246-68-1 compound, the generic formula explicitly encompasses the combination of N2-cyclohexyl and C6-morpholino substitution [1].

PKC-theta kinase inhibitor immunological disorder

Antiproliferative SAR Context: C6-Morpholino vs. Alkyl Acetate Substitution

Zhao et al. (2016) reported that 5-nitropyrimidine-2,4-diamine derivatives bearing an alkyl acetate moiety at C6 display moderate antiproliferative activity against HepG2 cells, with the most potent analog (7w) achieving an IC50 of 10.37 μM [1]. The target compound replaces the alkyl acetate chain with a 2,6-dimethylmorpholino group, which is anticipated to alter both the enzyme inhibition profile and cellular potency. Direct comparison is not possible because compound 714246-68-1 was not included in that study, but the divergent C6 substitution patterns underscore that antiproliferative SAR is highly sensitive to the C6 amine identity.

antiproliferative cancer cell line structure-activity relationship

N2-cyclohexyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine (CAS 714246-68-1): Evidence-Anchored Application Scenarios


Kinase Profiling in Academic or Biotech Drug Discovery Programs Targeting PKC-theta or Related Kinases

The structural placement within a patented PKC-theta inhibitor genus [1] makes this compound a candidate for profiling against PKC-theta and other AGC-family kinases. Users who require the N2-cyclohexyl/C6-(2,6-dimethylmorpholino) substitution pattern for SAR exploration can deploy this compound as a tool to probe the contribution of these substituents to kinase selectivity.

Physicochemical Comparator in ADME/PK Optimization Campaigns for Nitropyrimidine Leads

With a computed XLogP3-AA of 3.3, two HBD, and eight HBA [2], this compound can serve as a lipophilic control or benchmark when optimizing the ADME properties of less lipophilic 5-nitropyrimidine-2,4-diamine leads. The 3.5-log-unit lipophilicity gap relative to the core scaffold allows researchers to assess the impact of lipophilicity on metabolic stability and permeability in a congeneric series.

Negative Control for Antiproliferative Studies Involving C6-Alkyl Acetate 5-Nitropyrimidine-2,4-diamines

Because the C6-(2,6-dimethylmorpholino) group is chemically distinct from the C6-alkyl acetate moiety characterized in published antiproliferative SAR [3], this compound can function as a negative control or selectivity probe to determine whether the antiproliferative phenotype observed in the alkyl acetate series is specific to that chemotype.

Chemical Biology Probe for Evaluating Morpholine-Modified Pyrimidine Scaffolds

The 2,6-dimethylmorpholine ring is a privileged fragment in medicinal chemistry. Researchers investigating morpholine-based kinase inhibitors or PROTAC linkers can use this compound as a starting scaffold for further derivatization, leveraging the established synthetic route implied by the patent literature [1].

Quote Request

Request a Quote for N2-cyclohexyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.